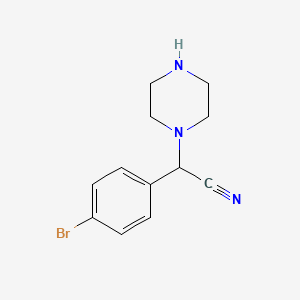

2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

Description

Historical Context of Piperazine-Based Acetonitriles in Medicinal Chemistry

Piperazine derivatives have been integral to drug discovery since the mid-20th century, prized for their conformational flexibility and ability to modulate pharmacokinetic properties. The integration of acetonitrile moieties into piperazine scaffolds, as seen in 2-(4-bromophenyl)-2-(piperazin-1-yl)acetonitrile, represents a strategic evolution in optimizing bioactivity. Early work on piperazine-acetonitrile hybrids focused on their utility as intermediates in nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of kinase inhibitors and antipsychotic agents. For example, the Corey group’s pioneering use of N-Boc-piperazine in Mannich reactions laid the groundwork for late-stage functionalization strategies.

Recent advances, such as the base-induced synthesis of sulfur-containing piperazinyl acetonitriles using disulfides and trimethylsilyl cyanide, demonstrate the scaffold’s adaptability to green chemistry principles. These methods highlight the shift from traditional halogenated solvents to ethanol-based systems, reducing environmental impact while maintaining high yields (e.g., 88% for 2-(4-(2-((4-bromophenyl)thio)ethyl)piperazinyl)acetonitrile).

Significance of the Piperazinyl-Acetonitrile Scaffold in Drug Development

The piperazinyl-acetonitrile framework enhances molecular interactions with biological targets through:

- Hydrogen bonding : The nitrile group acts as a hydrogen bond acceptor, improving target affinity.

- Metabolic stability : Piperazine’s saturated ring resists oxidative degradation, prolonging half-life.

- Tunable electronics : Substituents like the 4-bromophenyl group fine-tune electron density for optimized binding.

This scaffold has enabled breakthroughs in diverse therapeutic areas. For instance, venetoclax—a Bcl-2 inhibitor—relies on piperazine intermediates for regioselective coupling. Similarly, bosutinib’s synthesis leverages N-methylpiperazine for late-stage functionalization of quinoline cores. The this compound variant is particularly notable for its role in acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor development, where its aqueous solubility facilitates in vivo testing.

Structural Uniqueness of the 4-Bromophenyl Substitution

The 4-bromophenyl group confers distinct advantages:

Crystallographic studies reveal that the bromine atom’s van der Waals radius (1.85 Å) creates optimal steric complementarity with enzyme active sites. This is exemplified in ACAT-1 inhibitors, where bromine’s electronegativity (−0.07 χ) enhances interactions with catalytic histidine residues.

Research Trajectory and Current Status in Pharmaceutical Sciences

Recent efforts focus on three key areas:

- Synthetic innovation : Transitioning from multistep sequences (e.g., reductive amination) to one-pot methodologies using cesium carbonate as a base.

- Chiral resolution : Employing supercritical fluid chromatography to separate diastereomers, achieving >99% enantiomeric excess.

- Target diversification : Exploring applications in radiation protection, with piperazine derivatives showing promise in mitigating ionizing radiation damage.

Ongoing clinical trials prioritize derivatives of this compound for metabolic disorders, capitalizing on its ACAT-1 inhibitory activity. Concurrently, computational studies model its potential in G protein-coupled receptor (GPCR) modulation, leveraging the piperazine ring’s conformational plasticity.

Properties

IUPAC Name |

2-(4-bromophenyl)-2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWJNCXBTLEMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C#N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile typically involves the reaction of 4-bromophenylacetonitrile with piperazine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetic acid or amide derivatives.

Reduction: Piperazine derivatives or alcohols.

Substitution: Derivatives with different substituents at the bromine position.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile is in medicinal chemistry. The compound serves as a pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. Research indicates its potential as a lead compound for developing new medications aimed at treating conditions like cancer, anxiety disorders, and other neurological diseases .

Biological Studies

In biological research, this compound is employed in biochemical assays to study enzyme inhibition and receptor binding. Its interactions with various biological systems help elucidate mechanisms of action for potential therapeutic agents. For instance, studies have shown that derivatives of piperazine can enhance the bioavailability of certain drugs by improving their solubility in aqueous environments .

Materials Science

The unique structure of this compound makes it a candidate for developing new materials with specific properties. Its application in materials science includes the formulation of polymers and coatings that require particular mechanical or thermal characteristics. The compound's stability under various conditions also enhances its utility in industrial applications .

Case Studies

Recent studies have highlighted the effectiveness of compounds related to this compound in various therapeutic contexts:

- Anti-Cancer Activity : Research has demonstrated that derivatives can inhibit specific cancer cell lines by targeting key metabolic pathways.

- Neuropharmacology : Compounds derived from this structure have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of anxiety and depression.

- Enzyme Inhibition : Several studies have focused on the role of piperazine-containing compounds as inhibitors for enzymes involved in cholesterol metabolism, indicating their potential use in managing hyperlipidemia .

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can act as a ligand, binding to specific sites on target molecules, thereby modulating their activity. The bromophenyl group enhances the compound's affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Bromine vs.

- Methoxy Group : The electron-donating methoxy group increases solubility but may reduce membrane permeability due to polarity .

Piperazine Derivatives with Extended Aryl Systems

Quinoline- and pyridine-containing piperazine analogs highlight the role of aromatic stacking in biological activity:

Key Observations :

- Quinoline Derivatives: The extended aromatic system in C2 enhances π-π stacking, critical for interactions with hydrophobic enzyme pockets .

- Pyridine Derivatives : Compounds like 3d exhibit conformational flexibility, enabling optimization for central nervous system targets .

Functional Group Variations

Indolinone vs. Piperazine

(E)-2-(4-Bromophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (1ak) replaces the piperazine with an indolinone group, yielding a red solid with 87% synthesis efficiency. The conjugated system in 1ak enables fluorescence properties, suggesting applications in bioimaging .

Triazole-Thione Derivatives

Triazole-thione compounds (e.g., 19a, 20a) from incorporate a 1,2,4-triazole ring, which improves metabolic stability compared to acetonitrile derivatives. For example, 20a (CAS 1349172-92-4) achieves an 82% yield, highlighting efficient synthesis routes for heterocyclic systems .

Biological Activity

2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies to provide a comprehensive overview.

The molecular formula for this compound is C12H14BrN3. It features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with brominated phenyl acetonitrile under appropriate conditions. The following general scheme outlines the synthesis process:

- Starting Materials : Piperazine and 4-bromobenzyl chloride.

- Reaction Conditions : Conducted in an organic solvent such as acetonitrile or ethanol, often using a base like potassium carbonate.

- Yield : The yield can vary based on reaction conditions but has been reported to be around 60-90% in optimized conditions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. Notably, it has shown significant activity against various bacterial strains. A study utilizing the tube dilution technique reported that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and fluconazole .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of the compound has also been explored through MTT assays, where it was found to inhibit the proliferation of cancer cell lines. The results indicated that while it showed activity, it was less potent than established chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 ± 0.5 |

| HeLa (Cervical Cancer) | 12.0 ± 0.7 |

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. Molecular docking studies suggest that it may act on targets related to cell signaling pathways involved in cancer progression and microbial resistance .

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives of the compound were tested against multidrug-resistant bacterial strains, demonstrating a significant reduction in bacterial viability compared to control groups.

- Cancer Cell Line Studies : In vitro studies involving various cancer cell lines revealed that modifications to the piperazine moiety could enhance anticancer activity, suggesting a structure-activity relationship that merits further investigation.

Q & A

Basic: What are the standard synthetic routes for 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-(4-bromophenyl)acetonitrile with piperazine derivatives under reflux in polar aprotic solvents (e.g., acetonitrile or ethanol). For example, and describe analogous syntheses where acrylonitrile derivatives are formed via Knoevenagel condensation, using aldehydes and acetonitrile precursors under basic conditions . Purification often employs column chromatography or crystallization, as noted in and .

Basic: How is the stereochemistry of this compound confirmed?

The (2S) configuration of the chiral center (as in ) is validated using chiral HPLC or X-ray crystallography. Spectroscopic methods like H NMR and C NMR are used to confirm structural integrity, with coupling constants and NOE experiments resolving stereochemical ambiguities . For example, provides H NMR data for a structurally related piperazine derivative, highlighting characteristic splitting patterns for piperazine protons .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the bromophenyl group (distinct aromatic signals) and piperazine protons (multiplet at δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : To verify the molecular ion peak (CHBrN, m/z 280–282 with Br isotopic patterns) .

- HPLC : For purity assessment, especially when synthesizing analogs (e.g., uses HPLC for QC) .

Advanced: How can reaction yields be optimized when synthesizing analogs with varying substituents?

Yields depend on steric and electronic effects of substituents. For example:

- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) may require longer reaction times due to reduced nucleophilicity.

- Steric hindrance : Bulky substituents (e.g., benzyl groups in ) necessitate higher temperatures or catalysts like DBU .

emphasizes solvent selection (e.g., DMF for solubility) and stoichiometric ratios (1:1.1 aldehyde:acetonitrile) to suppress side reactions .

Advanced: How do structural modifications to the piperazine ring affect biological activity?

Piperazine modifications alter receptor binding kinetics. For example:

- N-substitution : Adding hydrophobic groups (e.g., benzyl in ) enhances blood-brain barrier penetration, relevant for CNS targets .

- Ring expansion : Replacing piperazine with homopiperazine (not in evidence) could modulate conformational flexibility.

demonstrates that pyrimidine-substituted piperazines show affinity for dopamine D2 receptors, suggesting similar strategies for target-specific design .

Advanced: How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions (2D vs. 3D models) or impurity profiles. For example:

- 2D vs. 3D assays : highlights glioblastoma studies where 3D spheroids show lower drug sensitivity than 2D monolayers due to diffusion barriers .

- Impurity effects : Trace intermediates (e.g., unreacted 2-(4-bromophenyl)acetonitrile, ) may interfere with biological assays. Rigorous QC (e.g., ’s >98% purity standard) is critical .

Advanced: What computational methods support SAR studies for this compound?

- Docking simulations : Used to predict binding modes with targets like dopamine receptors ( ) or kinases .

- QSAR models : Built using descriptors like logP (calculated as ~2.1 for this compound, per ) and Hammett constants for substituent effects .

’s comparison of benzyl vs. methyl piperazine analogs illustrates how computational tools prioritize synthetic targets .

Advanced: How to design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Test in buffers (pH 1–9) at 37°C, monitoring via HPLC (e.g., ’s stability protocol for indole derivatives) .

- Light/oxidation sensitivity : Store in amber vials with antioxidants (e.g., BHT), as bromophenyl groups are prone to radical-mediated degradation .

Advanced: What strategies mitigate cytotoxicity in non-target tissues?

- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters in ) to enhance selectivity .

- Targeted delivery : Conjugate with ligands (e.g., folate in ) for receptor-mediated uptake .

Advanced: How to validate off-target effects in kinase inhibition assays?

- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to identify unintended targets.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells, as applied in ’s glioblastoma study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.